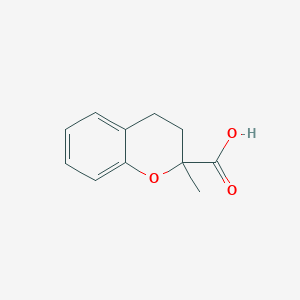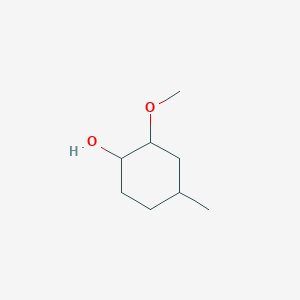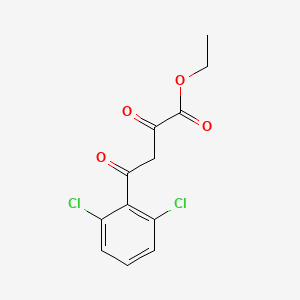
tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate, also known as TBOC, is an organic compound that has been used in a variety of scientific experiments. TBOC is a carbamate of the oxadiazole family and is used in a variety of chemical reactions due to its unique properties. TBOC is a versatile compound that has been used in a variety of scientific disciplines ranging from organic synthesis to biochemistry.
科学的研究の応用
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate has been used in a variety of scientific experiments, including organic and inorganic synthesis, biochemistry, and medicinal chemistry. This compound has been used as a catalyst in a variety of reactions, including the synthesis of polymers, the synthesis of heterocyclic compounds, and the synthesis of pharmaceuticals. This compound has also been used in the synthesis of fluorescent molecules and as a ligand in metal-catalyzed reactions. This compound has also been used in the study of enzyme kinetics and protein folding.
作用機序
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate acts as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound binds to the active site of the enzyme, blocking the enzyme’s ability to catalyze the breakdown of acetylcholine. This leads to an increase in the concentration of acetylcholine in the synapse, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of acetylcholinesterase by this compound can lead to a variety of biochemical and physiological effects. The accumulation of acetylcholine in the synapse can lead to an increase in the activity of the parasympathetic nervous system, resulting in increased heart rate, increased respiration rate, and increased salivation. In addition, the inhibition of acetylcholinesterase can lead to an increase in the activity of the sympathetic nervous system, resulting in increased blood pressure, increased sweating, and increased pupil dilation.
実験室実験の利点と制限
The use of tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate in laboratory experiments has several advantages. This compound is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, this compound is a highly reactive compound, making it useful for a variety of reactions. However, there are some limitations to the use of this compound in laboratory experiments. This compound is a highly toxic compound, and proper safety precautions must be taken when handling this compound. In addition, the reaction of this compound with acetylcholinesterase is reversible, meaning that the effects of this compound on the enzyme can be reversed by the addition of a reducing agent.
将来の方向性
The use of tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate in scientific research has a variety of potential future directions. This compound could be used in the development of novel drugs that target acetylcholinesterase and other enzymes. This compound could also be used in the development of fluorescent molecules and other compounds with unique properties. In addition, this compound could be used in the study of enzyme kinetics and protein folding. Finally, this compound could be used in the development of new materials and catalysts for use in organic synthesis.
合成法
Tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate can be synthesized through the reaction of tert-butyl alcohol and 1,2,4-oxadiazole-3-carboxamide. The reaction is conducted in the presence of a base, typically sodium ethoxide, and a catalyst, typically pyridine. The reaction takes place in a solvent, typically methanol, and the product is isolated by vacuum distillation. The reaction yields a white crystalline solid, which is then purified by recrystallization.
特性
IUPAC Name |
tert-butyl N-(1,2,4-oxadiazol-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-7(2,3)13-6(11)9-5-8-4-12-10-5/h4H,1-3H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REWQNYFPXZTNHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

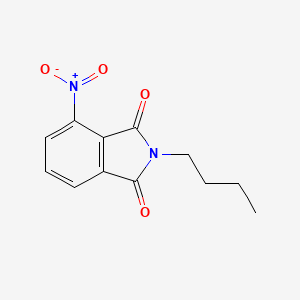




![5-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B6613481.png)
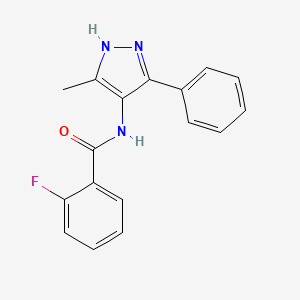
![2H,4H,5H,6H-cyclopenta[c]pyrrole](/img/structure/B6613493.png)
![1,5-Dimethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6613500.png)
